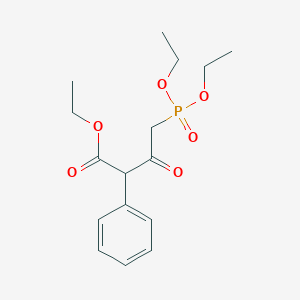![molecular formula C18H14N2O3S B13716249 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety attached to a benzoic acid derivative through a sulfanylacetyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
化学反应分析
Types of Reactions
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline or benzoic acid derivatives.
科学研究应用
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The quinoline moiety is known to intercalate with DNA, while the sulfanylacetyl group can form covalent bonds with target proteins .
相似化合物的比较
Similar Compounds
4-{[(Quinolin-4-yl)amino]benzamide: Known for its anti-influenza activity.
4-{[(7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid: Exhibits moderate anti-influenza activity.
Uniqueness
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid is unique due to its specific sulfanylacetyl linkage, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C18H14N2O3S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-[(2-quinolin-8-ylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O3S/c21-16(20-14-8-6-13(7-9-14)18(22)23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21)(H,22,23) |
InChI 键 |
XSLNGBPHYISYCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)

![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
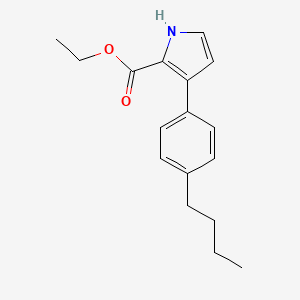
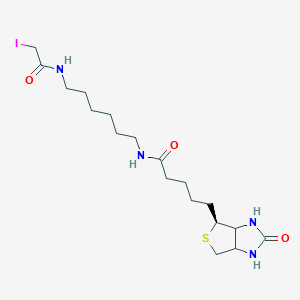

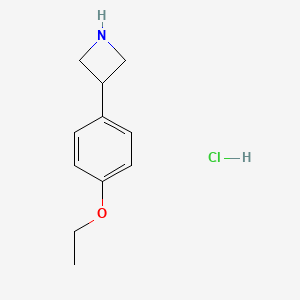
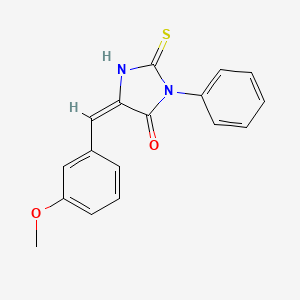

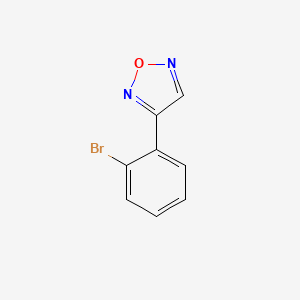
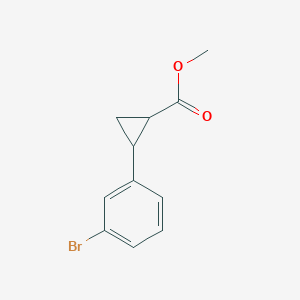
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)

